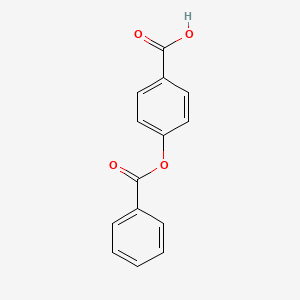

4-(Benzoyloxy)benzoic acid

概要

説明

4-(Benzoyloxy)benzoic acid (4-BOBA) is an organic compound belonging to the class of benzoyloxybenzoic acids. It is a white solid and is soluble in both organic solvents and water. 4-BOBA has multiple applications in both the pharmaceutical and industrial fields, and is used as an intermediate in the production of various drugs, dyes, and other compounds. 4-BOBA has also been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent.

科学的研究の応用

Food and Cosmetic Industry Applications

- 4-(Benzoyloxy)benzoic acid, as a derivative of benzoic acid, is part of a range of compounds like alkyl esters and parabens used as preservatives in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).

Liquid Crystal Research

- This compound is investigated in liquid crystalline studies. For instance, its derivatives show liquid crystalline behavior and structure phases which are affected by molecular shape and chemical segment incompatibility (Lose et al., 1998).

Synthesis and Characterization in Chemistry

- It is used in the synthesis of new compounds for various applications. One study involves its use in preparing Schiff base compounds, which are then evaluated for biological activities against bacteria (Radi et al., 2019).

Antimicrobial Research

- Derivatives of this compound are explored for their antimicrobial activities. For example, studies on benzoyl thioureides derived from it have shown specific antimicrobial activities against various bacterial and fungal strains (Drăcea et al., 2010).

Molecular Orientation and Stability Studies

- Research on benzoic acid derivatives like 4-alkylbenzoic acids has been conducted to understand the effect of molecular orientation on the stability of hydrogen-bonded dimers, which is crucial for the development of liquid crystals (Kato et al., 1993).

Biosensor Development

- This compound is also relevant in the development of biosensors. For example, a study on a biosensor for the detection of benzoic acid derivatives in yeast strains illustrates its application in microbial engineering and sustainability (Castaño-Cerezo et al., 2020).

Drug Delivery Research

- Its derivatives are used in studies exploring drug delivery systems. For instance, research on complex formation between cyclodextrins and benzoic acid derivatives highlights their potential as drug carriers (Dikmen, 2021).

Polymeric Material Research

- Synthesis and analysis of mesogen-linked cellulose acetates using derivatives of this compound have been conducted to explore their applications in creating lyotropic phases in polymer science (Wu et al., 2004).

Safety and Hazards

4-(Benzoyloxy)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

作用機序

Mode of Action

It is known that the compound can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It has been used in the preparation of other compounds, suggesting that it may play a role in various biochemical reactions .

生化学分析

Biochemical Properties

4-(Benzoyloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been studied extensively, revealing its potential as an anti-inflammatory agent . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting the production of key proteins involved in cellular metabolism and function. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity, thereby regulating the expression of target genes involved in cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization of this compound within subcellular compartments is crucial for understanding its mechanism of action and its role in regulating cellular processes.

特性

IUPAC Name |

4-benzoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANAAHOQVMJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067396 | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28547-23-1 | |

| Record name | 4-(Benzoyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

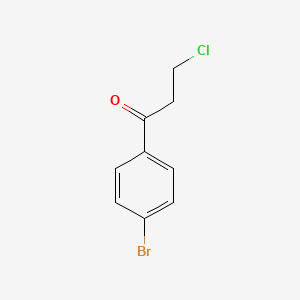

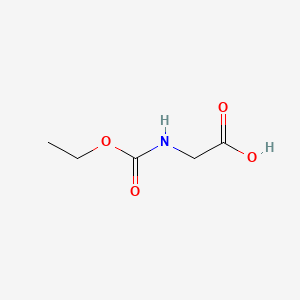

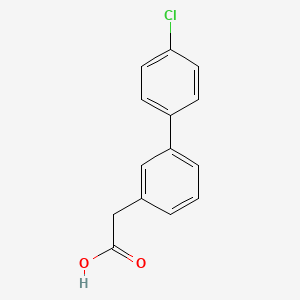

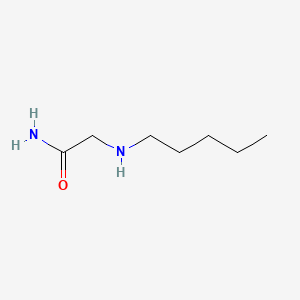

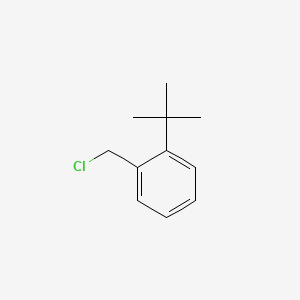

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the molecular structure of 4-benzoyloxybenzoic acid in relation to its liquid crystalline properties?

A: 4-Benzoyloxybenzoic acid (BBA) exhibits liquid crystalline properties due to its molecular shape and ability to form dimers. The molecule has a rod-like structure with a calculated axial ratio (length to diameter) of 5.8 []. This rod-like shape, combined with its ability to form hydrogen-bonded dimers [], promotes the ordered arrangement characteristic of liquid crystal phases.

Q2: How does the presence of 4-acetoxybenzoic acid influence the thermal behavior of 4-benzoyloxybenzoic acid?

A: The binary phase diagram of 4-benzoyloxybenzoic acid and 4-acetoxybenzoic acid reveals an eutectic point at 175°C []. This indicates that mixtures of these two compounds will melt at a lower temperature than either pure compound. This has implications for processing and potential applications where a lower melting point is desirable.

Q3: Beyond its liquid crystalline properties, what other applications have been explored for 4-benzoyloxybenzoic acid?

A: 4-Benzoyloxybenzoic acid has been investigated as a building block for mesogen-linked cellulose acetates []. These modified cellulose materials exhibited cholesteric lyotropic phases in dichloroacetic acid, opening possibilities for applications in areas like optical films and sensors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)